molecular formula C10H17NS B183809 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine CAS No. 892581-28-1

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine

Cat. No.: B183809
CAS No.: 892581-28-1
M. Wt: 183.32 g/mol
InChI Key: PZYCTPKZPFXTFM-UHFFFAOYSA-N
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Description

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine is a chemical compound with the molecular formula C10H17NS. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry and material science .

Preparation Methods

The synthesis of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine typically involves the reaction of 3-methylthiophene with appropriate amine precursors under controlled conditions. One common method involves the use of reductive amination, where 3-methylthiophene is reacted with an amine and a reducing agent to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine undergoes various chemical reactions, including:

Scientific Research Applications

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine can be compared with other thiophene derivatives, such as:

    N-[(3-methylthiophen-2-yl)methyl]acetamide: Similar in structure but with an acetamide group instead of an amine group.

    2-acetyl-3-methylthiophene: Contains an acetyl group and is used in the synthesis of various pharmaceuticals.

    2-butylthiophene: Used as a raw material in the synthesis of anticancer agents.

These compounds share similar chemical properties but differ in their specific applications and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NS/c1-8-5-6-12-9(8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZYCTPKZPFXTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CNC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30405988
Record name 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

892581-28-1
Record name 2-methyl-N-[(3-methylthiophen-2-yl)methyl]propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30405988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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